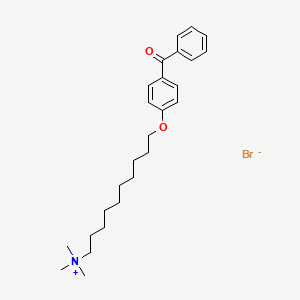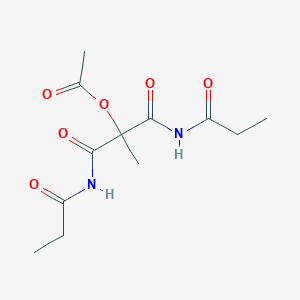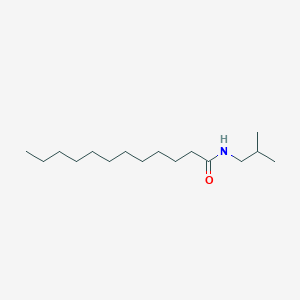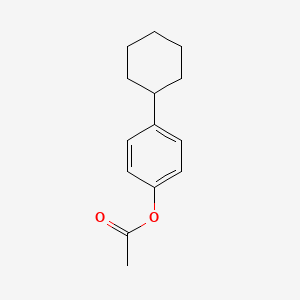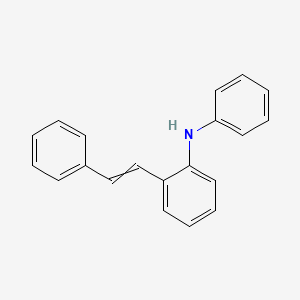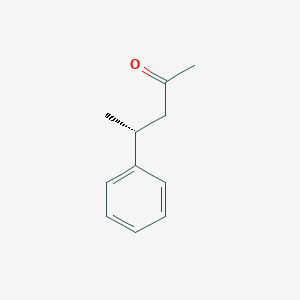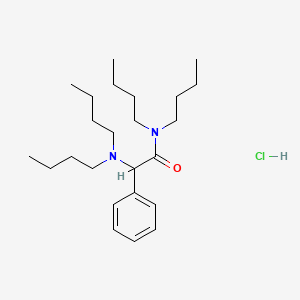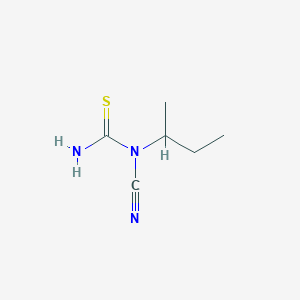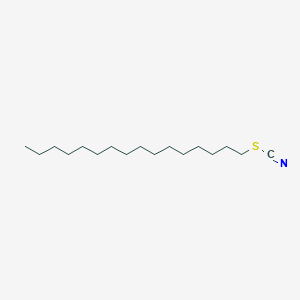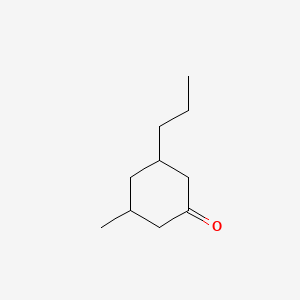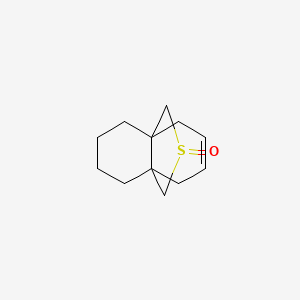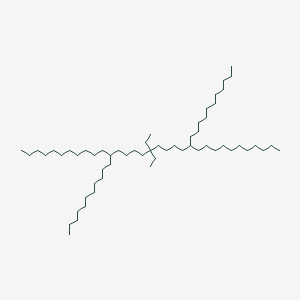![molecular formula C8H12O2 B14462942 9-Oxabicyclo[4.2.1]nonan-7-one CAS No. 66928-63-0](/img/structure/B14462942.png)
9-Oxabicyclo[4.2.1]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxabicyclo[421]nonan-7-one is a bicyclic ether compound with the molecular formula C8H12O2 It is characterized by a unique structure that includes an oxygen atom bridging two carbon atoms, forming a bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxabicyclo[4.2.1]nonan-7-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method is the intramolecular cyclization of a suitable diol or hydroxy ketone. For example, the cyclization of 1,5-hexadiene-3,4-diol under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
9-Oxabicyclo[4.2.1]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other functional groups can be used under appropriate conditions.
Major Products
Oxidation: Major products include ketones and carboxylic acids.
Reduction: Major products include alcohols.
Substitution: Major products depend on the nucleophile used but can include halogenated compounds or other substituted derivatives.
Scientific Research Applications
9-Oxabicyclo[4.2.1]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 9-Oxabicyclo[4.2.1]nonan-7-one in biological systems involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The bicyclic structure allows for unique interactions with these targets, potentially leading to changes in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Another bicyclic ether with a different ring structure.
9-Oxabicyclo[6.1.0]nonane: A compound with a similar oxygen bridge but different ring sizes
Uniqueness
9-Oxabicyclo[4.2.1]nonan-7-one is unique due to its specific ring structure and the position of the oxygen atom. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
66928-63-0 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
9-oxabicyclo[4.2.1]nonan-7-one |
InChI |
InChI=1S/C8H12O2/c9-7-5-6-3-1-2-4-8(7)10-6/h6,8H,1-5H2 |
InChI Key |
DWIQXYLATARECE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(=O)CC(C1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


